
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is an organic compound with the molecular formula C8H20BrN and a molar mass of 210.16 g/mol . It is also known by other names such as diisobutylamine hydrobromide. This compound is a derivative of amines and is characterized by the presence of a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide typically involves the reaction of 2-methylpropan-1-amine with 2-methylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often obtained through crystallization and drying processes to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium chloride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding substituted amines.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diisobutylamine: Similar structure but lacks the hydrobromide group.
N,N-Bis(2-methylpropyl)amine: Another derivative with a similar backbone structure.
2-methylpropan-2-amine: A related compound with a different substitution pattern
Uniqueness
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
74299-56-2 |
|---|---|
Fórmula molecular |
C8H20BrN |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H |
Clave InChI |
IUPLFTVAFPWFNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

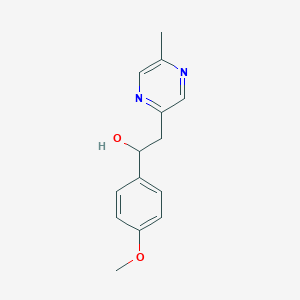

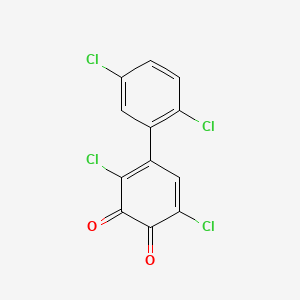

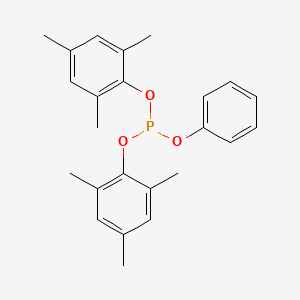

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
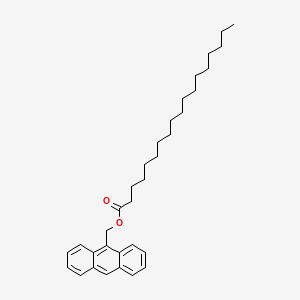
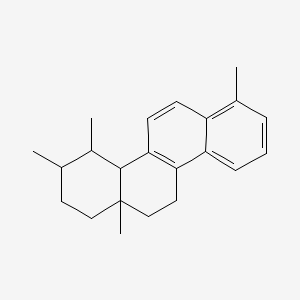
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
